tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
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Overview
Description
tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is a complex organic compound with a unique structure that includes a furo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[3,2-b]pyridine core, followed by the introduction of the tert-butyl and hydroxy groups. Common reagents used in these reactions include tert-butyl alcohol, pyridine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the furo[3,2-b]pyridine core can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butylpyridine: A simpler compound with a pyridine core and a tert-butyl group.
tert-Butyl thiol: Contains a thiol group instead of a hydroxy group.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another tert-butyl derivative with different functional groups.
Uniqueness
tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is unique due to its complex structure, which includes both a furo[3,2-b]pyridine core and a hydroxy group. This combination of features gives it distinct chemical and biological properties compared to simpler tert-butyl derivatives.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (3aR,7R,7aR)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-9(14)10-8(13)5-7-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m1/s1 |
InChI Key |
AZVUIRLOAUPNHF-OPRDCNLKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]2[C@H]1CCO2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1CCO2)O |
Origin of Product |
United States |
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